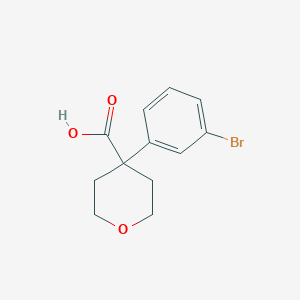

4-(3-bromophenyl)oxane-4-carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-bromophenyl)oxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO3/c13-10-3-1-2-9(8-10)12(11(14)15)4-6-16-7-5-12/h1-3,8H,4-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHCLIPWQURSGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC(=CC=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50460291 | |

| Record name | 4-(3-bromophenyl)oxane-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179420-77-0 | |

| Record name | 4-(3-bromophenyl)oxane-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4-(3-bromophenyl)oxane-4-carboxylic Acid (CAS 179420-77-0): A Potent GPR40/FFAR1 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 4-(3-bromophenyl)oxane-4-carboxylic acid, a potent agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). Identified in patent literature as a promising compound for the modulation of glucose-dependent insulin secretion, this molecule represents a significant scaffold in the ongoing search for novel therapeutics for type 2 diabetes mellitus (T2DM). This document details the scientific rationale for targeting GPR40, the specific chemical and biological profile of this compound, a plausible multi-step synthesis, and detailed experimental protocols for its characterization.

Introduction: GPR40/FFAR1 as a Therapeutic Target for Type 2 Diabetes

G protein-coupled receptor 40 (GPR40 or FFAR1) has emerged as a highly attractive target for the treatment of T2DM.[1] Predominantly expressed in pancreatic β-cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs).[2] This activation plays a crucial role in augmenting glucose-stimulated insulin secretion (GSIS).[2]

The key therapeutic advantage of targeting GPR40 lies in its glucose-dependent mechanism. Unlike traditional insulin secretagogues like sulfonylureas, GPR40 agonists only stimulate insulin release in the presence of elevated blood glucose levels.[3] This intrinsic safety feature significantly reduces the risk of hypoglycemia, a major and dangerous side effect of many anti-diabetic medications.[3] The clinical potential of this mechanism was demonstrated by early-phase clinical trials of GPR40 agonists like Fasiglifam (TAK-875), which showed effective glycemic control.[2]

However, the development of GPR40 agonists has been fraught with challenges. The most significant setback was the termination of Phase III clinical trials for Fasiglifam due to unforeseen liver toxicity.[2][4] Mechanistic studies suggest that this hepatotoxicity may be linked to the formation of reactive acyl glucuronide metabolites and the inhibition of bile salt export pumps.[5][6] This underscores the critical need for developing new chemical entities with improved safety profiles. This compound, developed by Piramal Enterprises Ltd., represents one such effort to explore novel scaffolds that may circumvent these liabilities while retaining potent GPR40 agonism.[7]

Chemical & Biological Profile of this compound

Identified as "Compound 171" in patent literature from Piramal Enterprises Ltd., this molecule is a potent GPR40 agonist. Its core structure features a tetrahydropyran (oxane) ring, which provides a rigid, three-dimensional scaffold, differing from many earlier-generation linear or more planar GPR40 agonists.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 179420-77-0 | Vendor Data |

| Molecular Formula | C₁₂H₁₃BrO₃ | Vendor Data |

| Molecular Weight | 285.13 g/mol | Vendor Data |

| Predicted Melting Point | 136.38 °C | MySkinRecipes[8] |

| Predicted Boiling Point | ~422.4 °C at 760 mmHg | MySkinRecipes[8] |

| Predicted Density | 1.5 g/cm³ | MySkinRecipes[8] |

Biological Potency

The primary biological activity of this compound is the activation of the GPR40 receptor, leading to an increase in intracellular calcium.

| Assay Type | Cell Line | Potency (EC₅₀) | Source |

| Calcium Flux (FLIPR) | HEK293 (expressing human GPR40) | 0.16 µM | BioWorld |

This sub-micromolar potency indicates a high affinity for the GPR40 receptor, making it a valuable lead compound for further investigation and optimization in drug discovery programs.

Synthesis and Chemical Workflow

While the exact, step-by-step synthesis from the originating patent is not publicly detailed, a chemically sound and efficient synthesis can be constructed based on established methodologies for creating 4-aryl-4-cyano-tetrahydropyrans followed by nitrile hydrolysis. This approach provides a reliable pathway for obtaining the target molecule in a research setting.

The proposed workflow begins with commercially available starting materials and proceeds through two key transformations: a base-catalyzed conjugate addition/cyclization to form the core heterocyclic nitrile, followed by a robust hydrolysis to yield the final carboxylic acid.

Proposed Synthetic Scheme

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 4-(3-bromophenyl)tetrahydropyran-4-carbonitrile (Intermediate Nitrile)

-

Rationale: This step constructs the core tetrahydropyran ring. The reaction is a base-mediated cyclization. Sodium hydride (NaH) is a strong, non-nucleophilic base that deprotonates the benzylic carbon of 3-bromophenylacetonitrile, forming a carbanion. This carbanion then acts as a nucleophile, attacking one of the electrophilic carbons of bis(2-chloroethyl) ether in an initial Sₙ2 reaction. A subsequent intramolecular Sₙ2 reaction by the newly formed alkoxide closes the ring to form the desired tetrahydropyran structure.[5]

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-Dimethylformamide (DMF).

-

Cool the flask to 0 °C in an ice bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 2.2 equivalents) portion-wise to the stirred DMF.

-

To this suspension, add a solution of 3-bromophenylacetonitrile (1.0 equivalent) in anhydrous DMF dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

-

Add a solution of bis(2-chloroethyl) ether (1.1 equivalents) in anhydrous DMF dropwise.

-

Remove the ice bath and allow the reaction to warm to room temperature, then heat to 50-60 °C and stir overnight.

-

Monitor the reaction by TLC or LC-MS for the disappearance of starting material.

-

Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the intermediate nitrile.

-

Step 2: Hydrolysis to this compound (Final Product)

-

Rationale: This step converts the nitrile functional group into a carboxylic acid. Acid-catalyzed hydrolysis is a robust and high-yielding method for this transformation.[9][10] The nitrile nitrogen is first protonated by the strong acid (H₂SO₄), making the carbon atom highly electrophilic. Water acts as a nucleophile, attacking this carbon, and after a series of proton transfers and tautomerization, an amide intermediate is formed. Under the harsh, heated acidic conditions, this amide is further hydrolyzed to the final carboxylic acid and an ammonium salt.

-

Procedure:

-

In a round-bottom flask, combine the intermediate nitrile (1.0 equivalent) with a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture).

-

Heat the mixture to reflux (typically 100-120 °C) with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the amide intermediate is fully consumed. This may take several hours.

-

Cool the reaction mixture to room temperature and then pour it carefully over crushed ice.

-

A precipitate of the carboxylic acid should form. If not, adjust the pH with a saturated base solution (e.g., NaOH) until precipitation is maximized.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetone/water) to obtain the pure this compound.

-

Biological Mechanism of Action and In Vitro Characterization

The GPR40 Signaling Pathway

The agonistic activity of this compound at the GPR40 receptor initiates a well-defined intracellular signaling cascade. This pathway is central to its function as a potential anti-diabetic agent.

Caption: GPR40 signaling cascade initiated by agonist binding.

Upon binding of the agonist, GPR40 activates the Gq alpha subunit of its associated G protein. This stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses to the endoplasmic reticulum and binds to its receptor, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. This sharp increase in intracellular Ca²⁺ is the primary signal that promotes the exocytosis of insulin-containing granules from the pancreatic β-cell.

Experimental Protocol: In Vitro Calcium Mobilization Assay (FLIPR)

The most direct method to quantify the activity of a GPR40 agonist is through a cell-based calcium mobilization assay, commonly performed on a Fluorometric Imaging Plate Reader (FLIPR). This assay measures the transient increase in intracellular calcium following receptor activation.

-

Objective: To determine the potency (EC₅₀) of this compound by measuring its ability to stimulate calcium flux in HEK293 cells stably expressing the human GPR40 receptor.

-

Materials:

-

HEK293 cells stably expressing human GPR40 (e.g., from GenScript, M00137).[1]

-

Cell culture medium (DMEM, 10% FBS, selection antibiotic like hygromycin).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.

-

FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Assay Kit, Molecular Devices).[4]

-

Test Compound: this compound, dissolved in DMSO to create a high-concentration stock (e.g., 10 mM).

-

Black-walled, clear-bottom 96-well or 384-well microplates.

-

FLIPR or equivalent fluorescence plate reader.

-

-

Procedure:

-

Cell Plating:

-

The day before the assay, seed the GPR40-HEK293 cells into the microplates at a density of 40,000-50,000 cells per well.

-

Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Dye Loading:

-

Prepare the calcium-sensitive dye loading buffer according to the manufacturer's protocol (e.g., FLIPR Calcium 6 Kit).[4]

-

Remove the culture medium from the cells and add an equal volume of the dye loading buffer to each well.

-

Incubate the plate for 1-2 hours at 37°C in the dark to allow the dye to enter the cells and be de-esterified.

-

-

Compound Plate Preparation:

-

Prepare a serial dilution of the test compound in Assay Buffer. A typical 8-point dose-response curve might range from 10 µM to 1 nM final concentration. Include a vehicle control (DMSO only).

-

-

FLIPR Measurement:

-

Place both the cell plate and the compound plate into the FLIPR instrument.

-

Program the instrument to record a baseline fluorescence reading for 10-20 seconds.

-

The instrument will then automatically add the compound from the compound plate to the cell plate.

-

Immediately following compound addition, record the fluorescence signal continuously for 2-3 minutes to capture the peak calcium response.

-

-

Data Analysis:

-

The change in fluorescence intensity over time is measured for each well.

-

The peak fluorescence response is determined for each concentration of the test compound.

-

Plot the peak response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

-

-

Conclusion and Future Directions

This compound is a potent GPR40 agonist with a distinct chemical scaffold. Its sub-micromolar potency validates the 4-aryl-oxane-4-carboxylic acid core as a viable starting point for the development of novel anti-diabetic agents. The key challenge for this and related compounds will be to demonstrate a safety profile that avoids the hepatotoxicity issues that have plagued previous GPR40 agonists.

Future research should focus on:

-

In-depth ADME/Tox Profiling: A thorough investigation of the compound's metabolic fate, including its potential to form reactive acyl glucuronide metabolites, and its effect on key hepatic transporters is paramount.

-

In Vivo Efficacy: Demonstrating robust glucose-lowering effects in animal models of type 2 diabetes will be essential to validate its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenyl ring and the oxane core could lead to analogs with improved potency, selectivity, and, most importantly, an enhanced safety profile.

This technical guide provides the foundational chemical and biological information necessary for researchers to synthesize, characterize, and further develop this compound as a potential next-generation therapeutic for metabolic diseases.

References

- BenchChem. (2025). Application Notes and Protocols for In Vitro Calcium Mobilization Assay with GPR40/FFAR1 Agonists.

- BindingDB. (n.d.). In Vitro Assay GPR40 Calcium Flux Assay.

- GenScript. (n.d.). Human Recombinant GPR40 Stable Cell Line.

- IJPR. (2023). A Commercially viable synthesis of Tetrahydropyran-4-carboxylic acid as important pharmaceutical intermediate.

- Otieno, M. A., et al. (2017). Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury. Toxicological Sciences, 156(2), 433-447.

- Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit Guide.

- Mancini, A. D., & Poitout, V. (2015). GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges. Current medicinal chemistry, 22(32), 3697–3707.

- MySkinRecipes. (n.d.). This compound.

- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.

- Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.

- Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids.

- Piramal Enterprises Limited. (2013). Piramal Enterprises Limited receives IND approval from the US FDA for its GPR40 agonist P11187; an anti-diabetic molecule.

- Burant, C. F. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes, 62(8), 2636–2638.

Sources

- 1. genscript.com [genscript.com]

- 2. researchgate.net [researchgate.net]

- 3. moleculardevices.com [moleculardevices.com]

- 4. ijprajournal.com [ijprajournal.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound - Google Patents [patents.google.com]

- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Weight of 4-(3-bromophenyl)oxane-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the molecular weight of the compound 4-(3-bromophenyl)oxane-4-carboxylic acid. The accurate determination of molecular weight is a cornerstone of chemical and pharmaceutical research, impacting everything from stoichiometric calculations in synthesis to the interpretation of analytical data and the formulation of active pharmaceutical ingredients. This document will cover the theoretical calculation of the molecular weight based on the compound's molecular formula, a discussion of experimental methods for its verification, and the significance of this fundamental property in a research and development context.

Introduction to this compound

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a bromophenyl group attached to an oxane (tetrahydropyran) ring with a carboxylic acid moiety, presents a versatile scaffold for the synthesis of more complex molecules with potential pharmacological activity. The presence of the bromine atom, in particular, offers a site for further chemical modification through various coupling reactions.

Given its potential role as a building block in the development of new therapeutics, a precise understanding of its fundamental physicochemical properties is paramount. Among these, the molecular weight is one of the most critical. It serves as a primary identifier of the compound and is essential for the quantitative aspects of chemical synthesis and analysis.

Molecular Structure and Formula

The chemical structure of this compound is key to understanding its properties. The systematic name defines the connectivity of the atoms, which is visually represented in the diagram below.

Figure 1: Chemical structure of this compound.

From this structure, the molecular formula is determined to be C12H13BrO3 [1][2][3]. This formula is the basis for the theoretical calculation of the molecular weight.

Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its molecular formula, C12H13BrO3, and the standard atomic weights of carbon (C), hydrogen (H), bromine (Br), and oxygen (O) as provided by the International Union of Pure and Applied Chemistry (IUPAC)[2][4].

The standard atomic weights for the relevant elements are presented in the table below. For elements with a range of atomic weights due to natural isotopic variation, a conventional value is used for this calculation.

| Element | Symbol | Standard Atomic Weight ( g/mol ) |

| Carbon | C | 12.011 |

| Hydrogen | H | 1.008 |

| Bromine | Br | 79.904 |

| Oxygen | O | 15.999 |

| Source: IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW)[2][4] |

The molecular weight is calculated as follows:

Molecular Weight = (12 x Atomic Weight of C) + (13 x Atomic Weight of H) + (1 x Atomic Weight of Br) + (3 x Atomic Weight of O)

The contribution of each element to the total molecular weight is summarized in the table below.

| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon (C) | 12 | 12.011 | 144.132 |

| Hydrogen (H) | 13 | 1.008 | 13.104 |

| Bromine (Br) | 1 | 79.904 | 79.904 |

| Oxygen (O) | 3 | 15.999 | 47.997 |

| Total | 285.137 |

Based on this calculation, the theoretical molecular weight of this compound is 285.14 g/mol (rounded to two decimal places). This calculated value is in excellent agreement with the reported molecular weight of 285.13 g/mol from various chemical suppliers[1][2][3].

Experimental Determination of Molecular Weight

While the theoretical molecular weight is a calculated value, its experimental verification is a critical step in the characterization of a synthesized compound. The primary technique for this purpose is mass spectrometry .

Mass Spectrometry Workflow

The general workflow for determining the molecular weight of a compound like this compound using mass spectrometry is as follows:

Figure 2: A generalized workflow for mass spectrometry.

Step-by-Step Protocol:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer, where it is ionized. For a molecule like this compound, electrospray ionization (ESI) is a common and effective method. In negative ion mode ESI, the carboxylic acid group will readily deprotonate to form the [M-H]⁻ ion. In positive ion mode, it can be protonated to form the [M+H]⁺ ion.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Interpretation: The resulting mass spectrum will show a peak corresponding to the molecular ion (or a related ion like [M-H]⁻ or [M+H]⁺). For this compound, one would expect to see a prominent peak at an m/z value corresponding to its molecular weight. A key feature to look for is the isotopic pattern of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in two peaks of nearly equal intensity separated by 2 m/z units for any bromine-containing fragment, which is a characteristic signature confirming the presence of bromine in the molecule.

Significance in Research and Development

An accurately determined molecular weight is indispensable for several reasons:

-

Compound Identification and Purity Assessment: It serves as a primary characteristic for confirming the identity of a newly synthesized compound and assessing its purity.

-

Stoichiometric Calculations: All synthetic and analytical procedures that require precise amounts of material, such as reaction setups and the preparation of standard solutions, rely on an accurate molecular weight.

-

Regulatory Submissions: For compounds intended for pharmaceutical use, the exact molecular weight is a required piece of information for regulatory bodies like the FDA.

-

Pharmacokinetic and Pharmacodynamic Modeling: Molecular weight is a key parameter in models that predict the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.

Conclusion

The molecular weight of this compound has been established through theoretical calculation to be approximately 285.14 g/mol , a value corroborated by published data. This fundamental property, rooted in its molecular formula C12H13BrO3, is a critical parameter for researchers and scientists in the field of drug development. Experimental verification, primarily through mass spectrometry, is essential for confirming the identity and purity of the compound. A thorough understanding and accurate determination of the molecular weight are foundational to the successful synthesis, analysis, and application of this and any other chemical entity in a scientific setting.

References

- IUPAC Commission on Isotopic Abundances and Atomic Weights.

Sources

An In-depth Technical Guide to 4-(3-bromophenyl)oxane-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(3-bromophenyl)oxane-4-carboxylic acid, a heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The document details the molecule's structural and physicochemical properties, outlines a robust and reproducible synthetic pathway, and describes standard analytical techniques for its structural elucidation and characterization. The guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and protocols. The strategic importance of the oxane (tetrahydropyran) ring and the bromophenyl moiety are discussed in the context of modern drug discovery and synthetic chemistry.

Compound Profile and Structural Identification

This compound is a derivative of tetrahydropyran (also known as oxane) featuring a quaternary carbon at the 4-position. This carbon is substituted with both a carboxylic acid group and a 3-bromophenyl group. The presence of the bromine atom on the aromatic ring provides a reactive handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, making it a versatile intermediate.[1] The oxane ring is a privileged scaffold in medicinal chemistry, often used to improve physicochemical properties like solubility and metabolic stability.[2][3][4][5]

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

| CAS Number | 179420-77-0 | [6][] |

| Molecular Formula | C₁₂H₁₃BrO₃ | [6][] |

| Molecular Weight | 285.13 g/mol | [6][] |

| IUPAC Name | 4-(3-bromophenyl)tetrahydro-2H-pyran-4-carboxylic acid | [8] |

| SMILES | C1C(OCC(C1)(C(=O)O)C2=CC(=CC=C2)Br) | (Computed) |

| InChIKey | (Computed) | (Computed) |

Chemical Structure Diagram

The 2D chemical structure of the title compound is presented below. The diagram highlights the key functional groups: the oxane ring, the quaternary α-carbon, the carboxylic acid, and the meta-substituted bromophenyl ring.

Caption: 2D structure of this compound.

Synthesis and Purification

The synthesis of α-aryl carboxylic acids with a quaternary center is a common challenge in organic chemistry.[9][10] A robust and logical approach for synthesizing this compound involves a two-step process starting from commercially available materials: 3-bromophenylacetonitrile and bis(2-chloroethyl) ether. This method first constructs the quaternary center via alkylation, followed by hydrolysis of the nitrile to the desired carboxylic acid.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-(3-bromophenyl)oxane-4-carbonitrile

-

Rationale: This step involves a double alkylation of the α-carbon of 3-bromophenylacetonitrile. A strong, non-nucleophilic base like sodium hydride (NaH) is required to deprotonate the relatively acidic α-proton, forming a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbons of bis(2-chloroethyl) ether in two sequential intramolecular SN2 reactions to form the oxane ring. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, as it solubilizes the reagents and facilitates the SN2 mechanism.

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (2.2 eq., 60% dispersion in mineral oil).

-

Wash the NaH with dry hexanes under nitrogen to remove the mineral oil, then carefully decant the hexanes.

-

Add anhydrous DMF to the flask, and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 3-bromophenylacetonitrile (1.0 eq.) in anhydrous DMF to the NaH suspension. Allow the mixture to stir for 30 minutes at 0 °C.

-

Add bis(2-chloroethyl) ether (1.1 eq.) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and quench carefully by the slow addition of water.

-

Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrile intermediate.

-

Step 2: Hydrolysis to this compound

-

Rationale: Acid-catalyzed hydrolysis is a standard method for converting nitriles to carboxylic acids. Concentrated sulfuric acid in water provides the necessary hydronium ions to protonate the nitrile nitrogen, activating it for nucleophilic attack by water. Heating is required to drive the reaction, which proceeds through an amide intermediate, to completion.

-

Procedure:

-

Combine the crude 4-(3-bromophenyl)oxane-4-carbonitrile from Step 1 with a 1:1 mixture of concentrated sulfuric acid and water.

-

Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 6-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the intermediate.

-

Cool the reaction mixture to room temperature and then pour it over crushed ice.

-

A precipitate of the crude carboxylic acid should form. If not, adjust the pH to 1-2 with a saturated NaOH solution.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Purification Protocol

-

Rationale: Recrystallization is an effective method for purifying the final solid product. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble. A mixture of ethanol and water is often suitable for moderately polar compounds like this carboxylic acid.

-

Procedure:

-

Dissolve the crude carboxylic acid in a minimum amount of hot ethanol.

-

Slowly add hot water until the solution becomes slightly turbid (cloudy).

-

Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

-

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized this compound requires a combination of spectroscopic techniques. The expected data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provide a unique fingerprint for the molecule.

Analytical Workflow Diagram

Caption: Standard analytical workflow for structural confirmation.

Expected Spectroscopic Data

The following tables summarize the predicted spectroscopic data for the title compound. These values are based on established principles of spectroscopy and data from analogous structures.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11-12 | br s | 1H | -COOH | The acidic proton of a carboxylic acid is typically a broad singlet far downfield. |

| ~7.6-7.2 | m | 4H | Ar-H | Aromatic protons on the bromophenyl ring will appear as a complex multiplet. |

| ~4.0-3.8 | m | 2H | -OCH₂ (axial) | Protons on carbons adjacent to the ring oxygen are deshielded. |

| ~3.8-3.6 | m | 2H | -OCH₂ (equatorial) | Diastereotopic protons of the oxane ring often show complex splitting. |

| ~2.4-2.2 | m | 2H | -CCH₂ (axial) | Protons on carbons beta to the ring oxygen. |

| ~2.1-1.9 | m | 2H | -CCH₂ (equatorial) | Diastereotopic protons of the oxane ring. |

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~178-182 | C=O | Carboxylic acid carbonyl carbon. |

| ~140-142 | Ar-C (ipso to oxane) | Quaternary aromatic carbon attached to the ring. |

| ~132-135 | Ar-CH | Aromatic methine carbons. |

| ~128-131 | Ar-CH | Aromatic methine carbons. |

| ~125-127 | Ar-CH | Aromatic methine carbons. |

| ~122-124 | Ar-C-Br | Aromatic carbon bearing the bromine atom. |

| ~63-65 | -OCH₂ | Carbons adjacent to the ring oxygen. |

| ~45-48 | C (quaternary) | The sp³ quaternary carbon. |

| ~33-36 | -CCH₂ | Carbons beta to the ring oxygen. |

Table 4: Predicted IR and MS Data

| Technique | Expected Value | Assignment |

| FT-IR (cm⁻¹) | 2500-3300 (broad) | O-H stretch of carboxylic acid |

| ~1700 | C=O stretch of carboxylic acid | |

| ~1210-1320 | C-O stretch | |

| ~1050-1150 | C-O-C stretch of ether | |

| MS (ESI-) | m/z ~283, 285 | [M-H]⁻, showing characteristic ~1:1 isotopic pattern for one bromine atom. |

Applications and Future Directions

This compound is a valuable molecular scaffold for several reasons:

-

Medicinal Chemistry: The oxane ring is a recognized bioisostere for less stable or more lipophilic groups, often improving aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[3][4][5][11] The carboxylic acid provides a key hydrogen bonding group capable of interacting with biological targets like enzymes and receptors.

-

Synthetic Versatility: The bromophenyl group is a cornerstone of synthetic utility.[1][12][13] It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of diverse aryl, alkyl, or nitrogen-containing substituents. This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

Materials Science: Aryl-heterocyclic structures are foundational in the development of organic electronics and functional polymers. The defined geometry and reactive handle of this molecule could be exploited in the synthesis of novel materials with tailored electronic or photophysical properties.[1]

Future research could focus on utilizing this building block in the synthesis of novel kinase inhibitors, GPCR modulators, or other therapeutic agents where the combination of a rigid scaffold and a modifiable aromatic ring is desirable. Its application in creating novel polymers or ligands for catalysis also represents a promising avenue for exploration.

References

- Applications of oxetanes in drug discovery and medicinal chemistry - PMC. (n.d.). PubMed Central. [Link]

- Enantioselective Synthesis of Acyclic α-Quaternary Carboxylic Acid Derivatives via Iridium-Catalyzed Allylic Alkylation - PMC. (n.d.).

- Oxetanes in Drug Discovery Campaigns - PMC. (n.d.).

- Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. (n.d.). MDPI. [Link]

- Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. (n.d.). Organic Chemistry Portal. [Link]

- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016, September 15).

- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016, October 12). PubMed. [Link]

- A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023, February 28).

- The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012, August 3).

- (PDF) The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (n.d.).

- The Role of Bromophenyl Terpyridines in Advanced Materials. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scirp.org [scirp.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scbt.com [scbt.com]

- 8. lab-chemicals.com [lab-chemicals.com]

- 9. Enantioselective Synthesis of Acyclic α-Quaternary Carboxylic Acid Derivatives via Iridium-Catalyzed Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]

- 11. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Introduction: The Role of Physicochemical Profiling in Drug Discovery

An In-Depth Technical Guide to the Physical Properties of 4-(3-bromophenyl)oxane-4-carboxylic Acid

In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is contingent upon a thorough understanding of its fundamental physicochemical properties. These characteristics—melting point, solubility, acidity, and lipophilicity—govern a molecule's behavior in biological systems, dictating its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][] The carboxylic acid functional group, a common moiety in numerous therapeutic agents, imparts specific properties that can be both advantageous and challenging.[4][5] While it can enhance water solubility and provide a key interaction point with biological targets, it can also lead to poor membrane permeability and rapid metabolism.[4][5]

This guide focuses on This compound , a molecule of interest for researchers in medicinal chemistry. Due to the limited availability of published experimental data for this specific compound, this document serves as a comprehensive methodological framework. As a Senior Application Scientist, the objective is to provide not just protocols, but the underlying scientific rationale, enabling researchers to meticulously characterize this and similar molecules, thereby making informed decisions in the drug development pipeline.

Table 1: Compound Identification | Property | Value | Source | | :--- | :--- | :--- | | IUPAC Name | this compound |[6] | | CAS Number | 179420-77-0 |[6][7] | | Molecular Formula | C₁₂H₁₃BrO₃ |[7] | | Molecular Weight | 285.13 g/mol |[6][7] | | Chemical Structure |

| (Structure generated based on IUPAC name) |Solid-State Characterization: Melting Point Determination

Expertise & Rationale: The melting point is a fundamental thermal property that provides critical insights into the purity and crystalline nature of a solid compound.[8] A pure, crystalline substance typically exhibits a sharp melting point, often within a narrow range of 0.5-1.0°C. Conversely, the presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[9][10] Therefore, its accurate determination is a primary, non-negotiable step in quality control and compound verification. The capillary method using a calibrated digital apparatus is chosen for its precision, reproducibility, and minimal sample requirement.[8][11]

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the procedure using a standard digital melting point apparatus (e.g., Mel-Temp).

Step 1: Sample Preparation

-

Ensure the this compound sample is a fine, dry powder. If the crystals are large, gently pulverize a small amount using a mortar and pestle.

-

Take a capillary tube (sealed at one end) and press the open end into the powder heap on a clean, dry surface.[11]

-

Invert the tube and tap it gently on a hard surface to pack the solid into the bottom. Alternatively, drop the tube through a long glass pipe to allow it to bounce on the benchtop, which effectively packs the sample.[11]

-

The final packed sample height should be 2–3 mm to ensure uniform heat transfer.[8][11]

Step 2: Measurement

-

Set the starting temperature on the apparatus to approximately 15-20°C below the expected melting point. If the melting point is unknown, a preliminary rapid heating run (e.g., 10°C/min) is performed to get an approximate value.[11]

-

Insert the packed capillary tube into the heating block.

-

For an accurate measurement, set the heating rate to 1-2°C per minute. A slow heating rate is crucial for allowing the sample and the thermometer to be in thermal equilibrium.[11]

-

Observe the sample through the magnified viewing port.

-

Record the temperature at which the first droplet of liquid appears (T₁).

-

Continue heating and record the temperature at which the last solid crystal melts into a clear liquid (T₂).[9]

-

The melting point is reported as the range T₁ – T₂.

Step 3: System Validation

-

To ensure the trustworthiness of the measurement, the apparatus should be calibrated regularly using certified reference standards with known melting points (e.g., caffeine, vanillin). The measured values should fall within the specified tolerance of the standards.

Table 2: Example Data Presentation for Melting Point

| Trial | T₁ (Onset of Melting) | T₂ (Completion of Melting) | Melting Range (°C) | Observations |

|---|---|---|---|---|

| 1 (Rapid) | ~155°C | ~160°C | 5.0 | Rapid heating at 10°C/min. Sample appears to shrink before melting. |

| 2 (Slow) | 157.5°C | 158.5°C | 1.0 | Slow heating at 1°C/min. Clear, sharp melt. |

| 3 (Slow) | 157.8°C | 158.7°C | 0.9 | Slow heating at 1°C/min. Consistent with Trial 2. |

| Final Value | | | 157.8 - 158.7°C | |

Workflow Diagram: Melting Point Determination

Caption: Workflow for Melting Point Determination.

Aqueous Solubility: pH-Dependent Profile

Expertise & Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability.[12] For an ionizable compound like a carboxylic acid, solubility is not a single value but a function of pH. The carboxyl group is protonated (neutral, R-COOH) at low pH and deprotonated (ionized, R-COO⁻) at higher pH. The ionized form is typically much more soluble in water. A pH-solubility profile is therefore essential to predict how the compound will behave in different environments of the gastrointestinal tract.[13] The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility, as it ensures that a true equilibrium between the solid and dissolved states is reached.[12]

Experimental Protocol: Equilibrium pH-Solubility Profiling

Step 1: Preparation of Buffers and Stock Solution

-

Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 5, 6, 7.4, 9). Use buffers with low salt concentration to minimize effects on solubility.

-

Prepare a concentrated stock solution of the compound in a suitable organic solvent like DMSO, if necessary for initial dissolution, although direct addition of the solid is preferred to avoid co-solvent effects.[12]

Step 2: Incubation and Equilibration

-

Add an excess amount of solid this compound to vials containing each of the prepared buffers. The goal is to have undissolved solid remaining at the end of the experiment to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C).[13]

-

Agitate the samples for a sufficient period to reach equilibrium. This can take 24-48 hours or longer; the time should be determined by taking measurements at different time points until the concentration plateaus.[13]

Step 3: Sample Processing and Analysis

-

After equilibration, allow the vials to stand for a short period for the excess solid to settle.

-

Carefully withdraw an aliquot from the supernatant. It is critical not to disturb the solid at the bottom.

-

Filter the aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any remaining solid particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound must be prepared.

-

Measure the final pH of each saturated solution to confirm it has not drifted from the initial buffer pH.

Table 3: Example Data Presentation for pH-Solubility Profile

| Initial Buffer pH | Final Measured pH | Concentration (µg/mL) | Molar Solubility (µM) |

|---|---|---|---|

| 2.0 | 2.1 | 5.2 | 18.2 |

| 4.0 | 4.0 | 25.8 | 90.5 |

| 5.0 | 5.1 | 195.5 | 685.7 |

| 6.0 | 6.0 | 1850.1 | 6488.6 |

| 7.4 | 7.4 | >2000 | >6995 |

| 9.0 | 8.9 | >2000 | >6995 |

Workflow Diagram: pH-Solubility Profiling

Caption: Workflow for Equilibrium Solubility Profiling.

Ionization State: Acidity Constant (pKa) Determination

Expertise & Rationale: The acid dissociation constant (pKa) is the pH at which a molecule is 50% ionized.[14] For a carboxylic acid, it quantifies the tendency to donate a proton. This value is paramount as it dictates the charge state of the molecule at physiological pH, which in turn influences solubility, lipophilicity (LogD), membrane permeability, and binding affinity to the target protein.[4][14] Potentiometric titration is the method of choice for its high precision and direct measurement of protonation events.[15][16] The protocol involves titrating the acidic compound with a strong base and monitoring the pH change, from which the pKa can be accurately calculated.[17]

Experimental Protocol: Potentiometric Titration for pKa

Step 1: System Setup and Calibration

-

Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).[17]

-

Prepare a standardized solution of a strong base (titrant), typically 0.1 M NaOH. Ensure it is carbonate-free by preparing it with boiled, deionized water.[15]

-

Prepare a solution of the this compound at a known concentration (e.g., 1-10 mM) in deionized water.[17] A co-solvent like methanol may be used if aqueous solubility is very low, but this will yield an apparent pKa that must be noted.[15]

Step 2: Titration Procedure

-

Place a known volume of the analyte solution into a jacketed titration vessel maintained at a constant temperature (e.g., 25°C).

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Begin stirring the solution gently.

-

Start the titration by adding small, precise increments of the standardized NaOH solution using an automated burette.

-

Record the pH value after each addition, allowing the reading to stabilize. The increments should be smaller near the equivalence point where the pH changes most rapidly.[17]

-

Continue the titration until the pH has passed the equivalence point and plateaus in the basic region (e.g., pH 11-12).

Step 3: Data Analysis

-

Plot the measured pH versus the volume of NaOH added to generate the titration curve.

-

The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).[17]

-

To determine this point accurately, calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

-

The volume at the half-equivalence point is exactly half the volume of titrant required to reach the equivalence point. The pH at this volume on the original titration curve is the pKa.

Table 4: Example Data Presentation for pKa Determination

| Parameter | Value | Method |

|---|---|---|

| Analyte Concentration | 5 mM | |

| Titrant | 0.100 M NaOH | |

| Temperature | 25.0 ± 0.1 °C | |

| Equivalence Point Volume | 1.25 mL | First Derivative Plot |

| Half-Equivalence Volume | 0.625 mL |

| Measured pKa | 4.35 ± 0.05 | Potentiometric Titration (n=3) |

Workflow Diagram: pKa Determination by Potentiometric Titration

Caption: Workflow for pKa Determination via Potentiometric Titration.

Lipophilicity: A Key Driver of ADME Properties

Expertise & Rationale: Lipophilicity, the affinity of a molecule for a fatty or non-polar environment, is a cornerstone of medicinal chemistry.[1][18] It is a primary driver of a compound's ability to cross biological membranes, its distribution into tissues, and its interaction with protein targets.[][14] For ionizable molecules, this property is described by the distribution coefficient (LogD), which is the ratio of the total concentration of the compound (ionized and neutral forms) in an organic phase (typically octanol) to that in an aqueous phase at a specific pH. It is distinct from LogP, which only considers the neutral species. The pKa value is essential for understanding the relationship between LogP and LogD. Given the carboxylic acid moiety, the LogD of this compound will be highly pH-dependent, decreasing significantly as the pH rises above its pKa and the molecule becomes ionized and more water-soluble.

Conclusion: A Synthesis of Properties for Drug Development

The physical properties of this compound are not isolated values but an interconnected set of parameters that collectively define its potential as a drug candidate. The melting point provides a benchmark for purity and solid-state stability. The pKa defines the pH at which the crucial shift from a less soluble, neutral molecule to a more soluble, charged anion occurs. This transition, in turn, dictates the pH-solubility profile, informing which regions of the GI tract might favor dissolution. Finally, these properties together influence the lipophilicity (LogD) across the physiological pH range, offering predictions about membrane permeability and tissue distribution. By systematically applying the rigorous experimental frameworks detailed in this guide, researchers can build a comprehensive physicochemical profile, enabling a data-driven approach to advancing this molecule through the complex and demanding process of drug discovery.

References

- Title: Lipophilicity--methods of determination and its role in medicinal chemistry Source: PubMed URL:[Link]

- Title: Lipophilicity Source: Cre

- Title: LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY Source: SciSpace URL:[Link]

- Title: Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water Source: ACS Public

- Title: Lipophilicity - Methods of determination and its role in medicinal chemistry Source: ResearchG

- Title: SOP for pH-Solubility Profiling of Drug Candid

- Title: Melting point determination Source: University of Calgary URL:[Link]

- Title: APPENDIX A: MEASUREMENT OF ACIDITY (pKA) Source: ECETOC URL:[Link]

- Title: A Precise Method for Processing Data to Determine the Dissociation Constants of Polyhydroxy Carboxylic Acids via Potentiometric Titr

- Title: Protocol for Determining pKa Using Potentiometric Titration Source: Cre

- Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Public

- Title: Melting Point Determination | Your Guide to Melting Point Analysis Source: Mettler Toledo URL:[Link]

- Title: 6.1D: Step-by-Step Procedures for Melting Point Determination Source: Chemistry LibreTexts URL:[Link]

- Title: Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide Source: ACS Omega via PMC URL:[Link]

- Title: experiment (1) determination of melting points Source: SlideShare URL:[Link]

- Title: this compound | C12H13BrO3 | CID 11254633 Source: PubChem URL:[Link]

- Title: Determination of Solubility in Pharmaceuticals Source: Pharmaguideline URL:[Link]

- Title: ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay Source: N

- Title: Standard Operating Procedure for solubility testing Source: European Union URL:[Link]

- Title: Structure Property Relationships of Carboxylic Acid Isosteres Source: ACS Medicinal Chemistry Letters via PMC URL:[Link]

- Title: Carboxylic Acid (Bio)Isosteres in Drug Design Source: Molecules via PMC URL:[Link]

- Title: Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives Source: Research and Reviews URL:[Link]

- Title: 15.3: Physical Properties of Carboxylic Acids Source: Chemistry LibreTexts URL:[Link]

- Title: Nomenclature of Carboxylic Acids Source: Chemistry LibreTexts URL:[Link]

Sources

- 1. Lipophilicity--methods of determination and its role in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 4. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. scbt.com [scbt.com]

- 8. mt.com [mt.com]

- 9. ursinus.edu [ursinus.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. SOP for pH-Solubility Profiling of Drug Candidates – SOP Guide for Pharma [pharmasop.in]

- 14. Lipophilicity - Creative Biolabs [creative-biolabs.com]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. A Precise Method for Processing Data to Determine the Dissociation Constants of Polyhydroxy Carboxylic Acids via Potentiometric Titration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility Profile of 4-(3-bromophenyl)oxane-4-carboxylic Acid

Introduction: The Critical Role of Solubility in Modern Drug Development

In the landscape of contemporary drug discovery and development, the aqueous solubility of a new chemical entity (NCE) is a paramount physicochemical property that dictates its potential trajectory from a laboratory curiosity to a life-saving therapeutic.[1] Poor solubility can severely impede a compound's bioavailability, leading to suboptimal therapeutic efficacy and posing significant challenges for formulation scientists.[2][3] More than 40% of NCEs emerging from discovery pipelines exhibit poor aqueous solubility, making the early and accurate characterization of this parameter a critical, risk-mitigating step in the development process.[3] This guide provides a comprehensive framework for understanding and experimentally determining the solubility of a novel carboxylic acid, "4-(3-bromophenyl)oxane-4-carboxylic acid," serving as a practical case study for researchers, scientists, and drug development professionals. By grounding our discussion in fundamental principles and established experimental protocols, we aim to provide a self-validating system for solubility assessment.

Physicochemical Characterization of this compound

A thorough understanding of a compound's intrinsic properties is the foundation upon which all solubility studies are built. For this compound, the following information has been compiled from available data and theoretical estimations.

| Property | Value | Source |

| CAS Number | 179420-77-0 | [4] |

| Molecular Formula | C₁₂H₁₃BrO₃ | [4] |

| Molecular Weight | 285.13 g/mol | [4] |

| Structure | N/A | |

| Predicted pKa | ~3.9 | Estimation based on 3-bromobenzoic acid (pKa ≈ 3.86)[5] |

| Predicted LogP | Not available | N/A |

Expertise & Experience: The Rationale Behind pKa Estimation

The acidity (pKa) of an ionizable compound is a critical determinant of its solubility in aqueous media at different pH levels.[2] Since no experimental pKa value for this compound is publicly available, an estimation can be made based on a structurally similar molecule, 3-bromobenzoic acid. The experimental pKa of 3-bromobenzoic acid is approximately 3.86.[5] The primary structural difference is the replacement of a hydrogen atom at the 4-position of the phenyl ring with the oxane-4-carboxylic acid moiety. The oxane ring is a non-aromatic, saturated heterocycle and is not expected to have a strong electron-withdrawing or donating effect on the phenyl ring that would significantly alter the acidity of the carboxylic acid. Therefore, it is reasonable to hypothesize that the pKa of the target molecule will be in close proximity to that of 3-bromobenzoic acid. This estimation is a crucial first step in designing relevant solubility experiments, particularly in selecting the appropriate pH range for analysis.

The Duality of Solubility: Thermodynamic vs. Kinetic Measurements

In the context of drug discovery and development, solubility is not a monolithic concept. It is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic.[6]

-

Thermodynamic Solubility is the true equilibrium solubility of a compound, representing the maximum concentration of a substance that can be dissolved in a solvent at a given temperature when the solid and dissolved phases are in equilibrium.[7] This is a fundamental property of the most stable crystalline form of the compound.

-

Kinetic Solubility , in contrast, is determined by dissolving the compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer.[8] The concentration at which precipitation is first observed is the kinetic solubility. This measurement is often higher than the thermodynamic solubility because it can reflect the solubility of amorphous or metastable forms of the compound, which are generally more soluble than the stable crystalline form.[2]

Kinetic solubility assays are high-throughput and well-suited for the early stages of drug discovery for ranking and comparing compounds.[9] Thermodynamic solubility is more resource-intensive but provides a more accurate and relevant measure for lead optimization and formulation development.[6]

Experimental Protocols for Solubility Determination

The following section details the step-by-step methodologies for determining the thermodynamic and kinetic solubility of this compound. These protocols are designed to be self-validating by including necessary controls and clear endpoints.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of crystalline this compound in aqueous buffers at various pH values.

Materials:

-

This compound (solid, crystalline powder)

-

Phosphate buffered saline (PBS), pH 7.4

-

Citrate buffer, pH 3.0 and pH 5.0

-

0.1 M HCl (for pH ~1.2)

-

HPLC-grade water, acetonitrile, and formic acid

-

Glass vials with screw caps

-

Thermomixer or orbital shaker

-

Centrifuge

-

HPLC system with UV detector

-

Syringe filters (0.22 µm)

Methodology:

-

Preparation of Buffers: Prepare aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 3.0, 5.0, and 7.4) to mimic the conditions of the gastrointestinal tract.

-

Compound Addition: Add an excess amount of solid this compound to separate vials containing a known volume (e.g., 1 mL) of each buffer. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.[7]

-

Equilibration: Seal the vials and place them in a thermomixer or orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that true equilibrium is achieved. The time to reach equilibrium can vary and should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess undissolved solid.

-

Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method. A calibration curve should be prepared using known concentrations of the compound in the same buffer to ensure accurate quantification.

-

pH Measurement: Measure the final pH of the saturated solution to confirm it has not significantly changed during the experiment.

Caption: Kinetic Solubility Workflow.

Factors Influencing the Solubility of this compound

The solubility of an ionizable compound like this compound is not a fixed value but is influenced by several factors.

The Impact of pH and the Henderson-Hasselbalch Equation

For a weak acid, the relationship between pH, pKa, and the ratio of the ionized (A⁻) to the un-ionized (HA) form is described by the Henderson-Hasselbalch equation:

pH = pKa + log ([A⁻] / [HA])

The total solubility (Stotal) of a weak acid is the sum of the intrinsic solubility of the un-ionized form (S₀) and the concentration of the ionized, more soluble form. This relationship can be expressed as:

Stotal = S₀ (1 + 10(pH - pKa))

This equation predicts that as the pH of the solution increases above the pKa, the carboxylic acid will become increasingly ionized, leading to a significant increase in its total solubility. A pH-solubility profile, generated by measuring the thermodynamic solubility at various pH values, is therefore essential for predicting how the compound will behave in different regions of the gastrointestinal tract.

Caption: Interplay of pH, pKa, and Solubility.

Other Key Factors

-

Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities. Amorphous forms are generally more soluble than their crystalline counterparts. [2]It is crucial to characterize the solid form used in thermodynamic solubility experiments.

-

Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most solids, solubility increases with increasing temperature.

-

Common Ion Effect: The solubility of a sparingly soluble salt is reduced in the presence of a solution containing a common ion.

Data Interpretation and Biopharmaceutics Classification System (BCS)

The solubility data obtained from these experiments are crucial for the Biopharmaceutics Classification System (BCS). The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.

-

High Solubility: A drug is considered highly soluble if its highest dose strength is soluble in ≤ 250 mL of aqueous media over a pH range of 1 to 6.8.

-

Permeability: This is typically determined through in vitro methods like Caco-2 cell assays.

Based on these parameters, a drug is classified into one of four categories:

-

Class I: High Solubility, High Permeability

-

Class II: Low Solubility, High Permeability

-

Class III: High Solubility, Low Permeability

-

Class IV: Low Solubility, Low Permeability

Determining the BCS class of this compound would be a key step in guiding its formulation strategy. For instance, if it is determined to be a Class II compound (low solubility, high permeability), formulation strategies such as particle size reduction, salt formation, or the use of amorphous solid dispersions may be necessary to improve its oral bioavailability.

Conclusion

While specific experimental solubility data for this compound is not yet publicly available, this guide provides a robust framework for its determination and interpretation. By understanding the fundamental principles of thermodynamic and kinetic solubility, applying rigorous and well-controlled experimental protocols, and considering the influence of key physicochemical properties like pKa, researchers can build a comprehensive solubility profile. This profile is not merely a set of data points; it is a critical tool for informed decision-making in the drug development process, ultimately influencing the compound's potential to become a successful therapeutic agent.

References

- Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical research, 12(3), 413–420. [Link]

- Hilaris Publisher. (n.d.). The Biopharmaceutical Classification System (BCS) and its Influence on Formulation Development and Bioavailability. Journal of Pharmaceutics & Drug Delivery Research. [Link]

- Alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Alwsci News. [Link]

- Drug Discovery News. (2018, January). Substance solubility. [Link]

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

- Ionescu, C. (2020, May 11). The Importance of Solubility for New Drug Molecules. Pharmacy. [Link]

- Kerns, E. H., & Di, L. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development.

- Lesyk, D., & Kheilik, Y. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

- Evotec. (n.d.). In-vitro Thermodynamic Solubility. protocols.io. [Link]

- Varma, M. V., Khandavilli, S., Ashokraj, Y., Jain, A., Dhanikula, A., & Sood, A. (2021). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. Journal of pharmaceutical sciences, 110(12), 3747-3763. [Link]

- Jorgensen, M. R., & Duffy, E. M. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of chemical information and modeling, 46(6), 2601–2609. [Link]

- BioDuro. (n.d.). ADME Solubility Assay. [Link]

- GSC Online Press. (2024, September 28). An Overview of the Biopharmaceutics Classification System (BCS). GSC Biological and Pharmaceutical Sciences. [Link]

- Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362. [Link]

- Stella, V. J., & Pipkin, J. D. (1978). pH-solubility profiles of organic carboxylic acids and their salts. Journal of pharmaceutical sciences, 67(9), 1257–1260. [Link]

- Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]

- Taylor, L. S., & Flanagan, D. R. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 17(2), 6-11. [Link]

- Open Education Alberta. (n.d.).

- Lesyk, D., & Kheilik, Y. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.

- McGraw Hill. (n.d.). Chapter 3. Pharmacokinetics. In Pharmacology for the Physical Therapist. AccessPhysiotherapy. [Link]

- Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of pharmaceutical sciences, 78(9), 767–770. [Link]

- Aryal, S. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link]

- Pharmaceutical Sciences. (2024, February 15).

- Pearson. (n.d.).

- Fuguet, E. (n.d.). Acidity and Solubility. e-prints Complutense. [Link]

- Fuguet, E., Ràfols, C., Bosch, E., & Valls, C. (2012). Solubility-pH profiles of some acidic, basic and amphoteric drugs.

- PubChem. (n.d.). 3-(4-Bromophenyl)tetrahydrofuran-3-carboxylic acid. [Link]

- GlpBio. (n.d.). This compound. [Link]

- MySkinRecipes. (n.d.). This compound. [Link]

- MDPI. (n.d.). 2-(3-Bromophenyl)

- ResearchGate. (2024, October 13). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. [Link]

- ResearchGate. (2025, August 7). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. [Link]

- eScholarship.org. (n.d.).

- PubChem. (n.d.). Oxocane-4-carboxylic acid. [Link]

- ResearchGate. (2025, August 3). 2-(3-Bromophenyl)

- PubMed. (n.d.). 2-(3-Bromophenyl)

- PubChem. (n.d.). 4-[(3-fluorophenyl)methyl]oxane-4-carboxylic acid. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 2-Bromobenzoic acid | C7H5BrO2 | CID 6940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromobenzoic acid(585-76-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. 585-76-2|3-Bromobenzoic acid|BLD Pharm [bldpharm.com]

- 5. 3-Bromobenzoic acid | 585-76-2 [chemicalbook.com]

- 6. CAS 585-76-2: 3-Bromobenzoic acid | CymitQuimica [cymitquimica.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 3-Bromobenzoic acid | C7H5BrO2 | CID 11456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. gauthmath.com [gauthmath.com]

A Technical Guide to the Spectroscopic Characterization of 4-(3-bromophenyl)oxane-4-carboxylic acid

This guide provides an in-depth analysis of the spectral data for 4-(3-bromophenyl)oxane-4-carboxylic acid, a compound of interest in medicinal chemistry and organic synthesis. Its structural features, including a substituted aromatic ring, a saturated heterocyclic system (oxane), and a carboxylic acid functional group, give rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming its identity, assessing its purity, and elucidating its role in chemical reactions. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule, grounded in fundamental principles and supported by authoritative references.

Molecular Structure and Spectroscopic Overview

This compound (Molecular Formula: C₁₂H₁₃BrO₃, Molecular Weight: 285.13 g/mol ) possesses a distinct architecture that dictates its spectral characteristics.[1] The key structural components to be analyzed are:

-

The 3-bromophenyl group: An aromatic ring with a bromine substituent, which will influence the chemical shifts and splitting patterns in the NMR spectra.

-

The oxane ring: A six-membered saturated ether ring, contributing aliphatic signals in the NMR spectra.

-

The carboxylic acid: A functional group with a highly characteristic acidic proton and carbonyl group, readily identifiable in both NMR and IR spectroscopy.

The following sections will provide a detailed, predictive analysis of the spectral data based on established principles for these functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide invaluable information about its carbon-hydrogen framework.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the exchangeable acidic proton.

-

Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Obtain a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

The spectral width should encompass the range of -1 to 13 ppm.

-

-

¹³C NMR Acquisition:

-

Obtain a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

The spectral width should cover 0-200 ppm.

-

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic, oxane, and carboxylic acid protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Singlet (broad) | 1H | -COOH |

| ~7.7 | Singlet | 1H | Ar-H |

| ~7.5 | Doublet | 1H | Ar-H |

| ~7.4 | Doublet | 1H | Ar-H |

| ~7.3 | Triplet | 1H | Ar-H |

| ~3.8 - 4.0 | Multiplet | 4H | -O-CH₂- |

| ~2.2 - 2.4 | Multiplet | 4H | -CH₂- |

Interpretation and Rationale:

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet at a very downfield chemical shift (typically >10 ppm).[2][3] Its broadness is due to hydrogen bonding and chemical exchange.

-

Aromatic Protons (Ar-H): The 3-bromophenyl group will exhibit a complex splitting pattern in the aromatic region (7.0-8.0 ppm). The exact shifts and multiplicities depend on the coupling constants between the adjacent protons. The bromine atom's electron-withdrawing nature will influence the electronic environment of the aromatic protons.

-

Oxane Protons (-O-CH₂- and -CH₂-): The protons on the oxane ring will appear in the aliphatic region. The protons adjacent to the oxygen atom (-O-CH₂) will be deshielded and appear further downfield (~3.8-4.0 ppm) compared to the other methylene protons (~2.2-2.4 ppm). These signals will likely be multiplets due to spin-spin coupling with neighboring protons.

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~175 - 180 | -COOH |

| ~140 - 145 | Ar-C (quaternary) |

| ~130 - 135 | Ar-CH |

| ~125 - 130 | Ar-CH |

| ~122 | Ar-C-Br |

| ~65 - 70 | -O-CH₂- |

| ~45 - 50 | C-(COOH) (quaternary) |

| ~30 - 35 | -CH₂- |

Interpretation and Rationale:

-

Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is significantly deshielded and will appear at the downfield end of the spectrum (~170-185 ppm).[2]

-

Aromatic Carbons (Ar-C, Ar-CH, Ar-C-Br): The aromatic carbons will resonate in the 120-150 ppm range. The carbon attached to the bromine atom (Ar-C-Br) will be shielded relative to the others. Quaternary aromatic carbons will generally have weaker signals.

-

Oxane Carbons (-O-CH₂- and -CH₂-): The carbons of the oxane ring will appear in the aliphatic region. The carbons bonded to the oxygen atom will be downfield (~65-70 ppm) compared to the other methylene carbons (~30-35 ppm). The quaternary carbon of the oxane ring attached to the phenyl group and carboxylic acid will be in the range of 45-50 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained from a solid sample using the KBr pellet method or from a thin film after dissolving the compound in a volatile solvent and allowing the solvent to evaporate.

-

Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer is used to acquire the spectrum.

-